molecular formula C16H15NO5 B8664166 2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid

2-(4-(((Benzyloxy)carbonyl)amino)phenoxy)acetic acid

Cat. No. B8664166
M. Wt: 301.29 g/mol
InChI Key: QLIZUACBFGFQRB-UHFFFAOYSA-N
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Patent
US05629406

Procedure details

1.67 ml (1.67 mmol) of a 1N aqueous solution of sodium hydroxide were added, whilst ice-cooling, to a solution of 500 mg (1.52 mmol) of ethyl 4-(benzyloxycarbonylamino)phenoxyacetate (prepared as described in Preparation 14) in 10 ml of methanol, and the mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was neutralized by the addition of 1N aqueous hydrochloric acid, and the solvent was removed by distillation under reduced pressure. The residue was diluted with ethyl acetate, and the resulting organic solution was washed with a 5% w/v aqueous solution of citric acid and with a saturated aqueous solution of sodium chloride, in that order. The reaction mixture was then dried over sodium sulfate, and the organic solvent was removed by distillation under reduced pressure. The concentrate was triturated with diethyl ether, to give 417 mg of the title compound as colorless crystals, melting at 152°-154° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(benzyloxycarbonylamino)phenoxyacetate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:10][C:11]([NH:13][C:14]1[CH:26]=[CH:25][C:17]([O:18][CH2:19][C:20]([O:22]CC)=[O:21])=[CH:16][CH:15]=1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl>CO>[CH2:3]([O:10][C:11]([NH:13][C:14]1[CH:15]=[CH:16][C:17]([O:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:25][CH:26]=1)=[O:12])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
ethyl 4-(benzyloxycarbonylamino)phenoxyacetate
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(OCC(=O)OCC)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
the resulting organic solution was washed with a 5% w/v aqueous solution of citric acid and with a saturated aqueous solution of sodium chloride, in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture was then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 417 mg
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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